Product packaging for Ophiocarpine(Cat. No.:)

Ophiocarpine

Cat. No.: B1252950
M. Wt: 355.4 g/mol
InChI Key: FLSSXYPKPLFNLK-RTBURBONSA-N
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Description

Contextualization within Natural Product Chemistry and Isoquinoline (B145761) Alkaloid Research

Ophiocarpine is classified as an isoquinoline alkaloid, a significant class of nitrogen-containing heterocyclic compounds found in various plant species. Natural product chemistry focuses on the discovery, isolation, characterization, and study of biologically active compounds from natural sources nonapcg.itamazon.comulisboa.pt. Isoquinoline alkaloids, including this compound, represent a fertile area within this field due to their diverse structures and wide range of reported biological activities nih.govsci-hub.se. The study of these alkaloids contributes to the understanding of plant biochemistry and provides potential lead compounds for various applications nih.govsci-hub.se.

This compound itself is specifically identified as a protoberberine alkaloid medkoo.com. Protoberberine alkaloids are a subgroup of isoquinoline alkaloids characterized by a specific tetracyclic skeleton. Research into isoquinoline alkaloids has a long history, with the isolation of the first bioactive compound of this class, morphine, occurring in the early 19th century nih.govsci-hub.se. This historical context underscores the continued interest in exploring the chemical diversity and biological potential of isoquinoline alkaloids, including compounds like this compound nih.govsci-hub.se.

Historical Perspective on this compound Research and Discovery

Research into this compound dates back several decades. Early studies focused on its isolation and structural elucidation from plant sources ontosight.ai. The chemical structure of this compound is characterized by a unique pentacyclic ring system ontosight.ai. Investigations into the biosynthesis of this compound were reported as early as the 1970s, exploring the metabolic pathways by which plants produce this compound medkoo.com. Concurrently, efforts were made towards the total synthesis of this compound, with stereoselective total synthesis being reported, contributing to the understanding of its chemical properties and providing routes for laboratory production medkoo.com. These historical synthetic efforts highlight the structural complexity of this compound and the challenges involved in its chemical replication.

Significance of this compound as a Research Compound

The significance of this compound as a research compound stems from several factors. As a naturally occurring alkaloid with a distinct and complex pentacyclic structure, it presents interesting challenges and opportunities for chemical synthesis and modification medkoo.comontosight.ai. Its presence in certain plant species also makes it relevant for chemotaxonomic studies and the investigation of plant-derived bioactive compounds ontosight.ai.

Furthermore, this compound has been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiviral properties ontosight.ai. While the precise mechanisms underlying these activities require further investigation, these findings suggest potential avenues for research into its biological targets and effects ontosight.ai. This compound has also been included in studies evaluating the cholinesterase inhibitory potential of isoquinoline alkaloids, indicating its relevance in the broader pharmacological screening of this compound class nih.govresearchgate.net. The ongoing research into this compound's properties and potential activities underscores its continued significance in academic research within natural product chemistry, organic chemistry, and chemical biology ontosight.ai.

Physical Properties of this compound

PropertyValueSource
Molecular Weight355.390 g/mol medkoo.com
Melting Point220-230 °C ontosight.ai

Note: Molecular weight may vary slightly between batches due to hydration levels medkoo.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO5 B1252950 Ophiocarpine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol

InChI

InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3/t18-,19-/m1/s1

InChI Key

FLSSXYPKPLFNLK-RTBURBONSA-N

SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@H]([C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC

Synonyms

ophiocarpine

Origin of Product

United States

Isolation, Characterization, and Botanical Sourcing of Ophiocarpine

Discovery and Early Isolation Methodologies from Plant Species

Ophiocarpine was first isolated in 1939 by Manske from Corydalis ophiocarpa, a plant native to China mcmaster.ca. Early isolation methods for alkaloids from plant sources typically involved extraction using various solvents, followed by purification steps to separate the target compound from other plant constituents muni.cznih.gov. These methods often utilized differences in solubility and chemical properties of the alkaloids.

Geographical and Taxonomical Distribution of this compound-Producing Plants

This compound is found in several plant genera, primarily within the Papaveraceae family, particularly in the subfamilies Fumarioideae and Papaveroideae tandfonline.comingentaconnect.com. Its presence has been documented across various geographical regions, reflecting the distribution of these plant species plantaedb.com.

This compound Occurrence in Corydalis Species

Corydalis is a large genus within the Fumarioideae subfamily of Papaveraceae, known to contain over 400 species mdpi.com. This compound has been identified in several Corydalis species. For instance, it was first isolated from Corydalis ophiocarpa mcmaster.ca. Other Corydalis species reported to contain this compound include Corydalis solida and Corydalis govaniana mdpi.comaustinpublishinggroup.com. Research has also investigated the presence of this compound in callus cultures of Corydalis species ingentaconnect.com.

Here is a table summarizing some Corydalis species where this compound has been found:

Species NameReference
Corydalis ophiocarpa mcmaster.ca
Corydalis solida mdpi.com
Corydalis govaniana austinpublishinggroup.com
Corydalis pallida researchgate.net

This compound Occurrence in Fumaria Species

Fumaria, commonly known as fumitory, is another genus within the Fumarioideae subfamily that is a known source of isoquinoline (B145761) alkaloids, including this compound tandfonline.comresearchgate.net. Various Fumaria species have been studied for their alkaloid content. This compound has been found in Fumaria vaillantii tandfonline.comresearchgate.net.

Here is a table summarizing some Fumaria species where this compound has been found:

Species NameReference
Fumaria vaillantii tandfonline.comresearchgate.net

This compound Presence in Papaver Species

While Corydalis and Fumaria are prominent sources, some alkaloids are also found in the Papaver genus, which belongs to the Papaveroideae subfamily within Papaveraceae ingentaconnect.com. Although the provided search results primarily highlight Corydalis and Fumaria as sources of this compound, the broader context of isoquinoline alkaloid distribution within the Papaveraceae family suggests the potential for its presence in Papaver species, although specific mentions of this compound in Papaver in the provided results are limited ingentaconnect.comgoogle.com.

Advanced Phytochemical Profiling Techniques for this compound Identification and Quantification

Modern phytochemical analysis utilizes advanced techniques to accurately identify and quantify compounds like this compound within complex plant extracts nih.govmdpi.com. These techniques offer higher sensitivity, specificity, and efficiency compared to earlier methods muni.cz.

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating this compound from other compounds in plant extracts based on their differential interactions with a stationary phase and a mobile phase researchgate.net. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of alkaloids nih.govresearchgate.net. HPLC systems often employ UV detectors, which can detect compounds that absorb ultraviolet light, a property common to many alkaloids mcmaster.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the detection and identification power of mass spectrometry cobiss.netresearchgate.netbasinc.comamericanpharmaceuticalreview.combiocompare.com. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), allows for the precise identification and quantification of compounds by measuring their mass-to-charge ratio and fragmentation patterns nih.govmdpi.combasinc.comamericanpharmaceuticalreview.combiocompare.com. This technique is highly valuable for complex plant extracts where multiple compounds with similar properties might be present mdpi.combasinc.com. LC-MS/MS has been used in the phytochemical analysis of Corydalis and Pseudofumaria species, enabling the identification and quantification of various alkaloids, including this compound mdpi.com.

Here is a table outlining key chromatographic techniques used in this compound analysis:

TechniquePrincipleApplication in this compound AnalysisReference
HPLCSeparation based on differential partitioningSeparation and quantification of this compound in plant extracts nih.govresearchgate.net
LC-MSSeparation by LC, detection by MSIdentification and quantification of this compound, analysis of extracts mdpi.comcobiss.netresearchgate.netbasinc.com
LC-MS/MSLC-MS with tandem mass spectrometryPrecise identification and quantification, analysis of complex extracts mdpi.combasinc.comamericanpharmaceuticalreview.combiocompare.com

Detailed research findings often involve the application of these techniques to analyze the alkaloid profiles of different plant parts or species, providing data on the presence and concentration of this compound mdpi.com. For example, LC-ESI-MS/MS has been used to analyze the phytochemical composition of Corydalis solida and Pseudofumaria lutea, identifying this compound among other alkaloids mdpi.com.

Spectroscopic Characterization Methods (e.g., NMR, CD, IR)

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy, are crucial for the structural elucidation and characterization of this compound. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the presence of a tetrahydroprotoberberine skeleton and assign the positions of various functional groups and hydrogens. scielo.brresearchgate.net For example, the ¹H NMR spectrum of this compound shows characteristic signals for methoxy (B1213986) groups and aromatic hydrogens, consistent with a 2,3,9,10-tetraoxygenated tetrahydroprotoberberine structure. scielo.brresearchgate.net The presence of a carbinolic hydrogen signal around δ 4.80 is attributed to H-13. scielo.brresearchgate.net ¹³C NMR data reveals the presence of aromatic carbons, methoxy carbons, methylenes, and methines, supporting the proposed structure. scielo.brresearchgate.net 2D NMR experiments like HSQC and HMBC are used to establish correlations between hydrogens and carbons, aiding in complete structural assignment. scielo.brresearchgate.net NOE experiments are also employed to determine the relative configuration, such as the cis relationship between H-13 and H-13a. scielo.br

Table 1: Selected ¹H NMR Data for this compound (in CDCl₃) scielo.brcdnsciencepub.comscielo.br

Chemical Shift (δ)MultiplicityNumber of ProtonsAssignment (Examples)
3.86, 3.87, 3.89s3H eachOCH₃
4.01, 4.06s3H eachOCH₃
4.80s or signal at d 4.801HH-13
5.98, 6.00s2HOCH₂O
6.75, 6.67s1H eachAromatic H
6.88, 7.17d (J=8.3 Hz)1H eachAromatic H
7.47, 7.95d (J=9.0 Hz)1H eachAromatic H
9.13, 9.15s1HH-1

Table 2: Selected ¹³C NMR Data for this compound scielo.brresearchgate.net

Chemical Shift (δ)Assignment (Examples)
28.8Methylene
51.0Methylene
53.9Methylene
55.8, 55.9, 60.1Methoxy carbons
64.4Methine
69.9Methine
107.6 - 151.8Aromatic carbons

CD Spectroscopy: Circular Dichroism (CD) spectroscopy is utilized to determine the absolute configuration of chiral centers in this compound. scielo.bringentaconnect.com The CD spectrum of (-)-ophiocarpine shows characteristic Cotton effects, such as a negative Cotton effect at 242 nm. scielo.br This negative Cotton effect, along with negative optical rotation, is consistent with a specific absolute configuration, such as a C-13a R-configuration or an α-orientation. scielo.brscielo.brresearchgate.net Comparison with known compounds and their CD spectra, such as (-)-canadine, helps in the assignment of absolute configuration. researchgate.netscielo.br

Table 3: Selected CD Data for (-)-Ophiocarpine (in MeOH) scielo.br

Wavelength (λ/nm)Δελ
229+12.3
242-96.8
276+13.6

Additional CD data for (-)-ophiocarpine in ethanol (B145695) includes peaks at 293 (-4.42), 275 (+0.40), 256 (-0.04), 242i (-2.45), and 210 (-19). thieme-connect.com In ethanol+HCl, CD data includes peaks at 294 (-0.49) and 211 (-18). thieme-connect.com

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum typically shows absorption bands characteristic of hydroxyl groups (around 3329-3540 cm⁻¹) and aromatic ring systems (around 1608 cm⁻¹). scielo.brcdnsciencepub.comscielo.br

Table 4: Selected IR Data for this compound (KBr pellets) scielo.br

Wavenumber (νmax/cm⁻¹)Assignment (Examples)
3509, 3329Hydroxyl groups
1608Aromatic rings
2975, 2924, 2852, 2751C-H stretching
1529, 1497, 1461, 1428Aromatic ring modes

UV Spectroscopy: UV spectroscopy is also used in the characterization of this compound, showing maximum absorptions at specific wavelengths that are indicative of its chromophores. scielo.brcdnsciencepub.comscielo.br

Table 5: Selected UV Data for this compound (in MeOH) scielo.brscielo.br

Wavelength (λmax/nm)log ε (Examples)
206
226
282
336

UV data in ethanol shows λmax at 235, 270(sh), 302, and 355 nm with corresponding log ε values of 4.56, 4.29, 4.12, and 3.61. cdnsciencepub.com

Ophiocarpine Biosynthesis and Metabolic Pathway Elucidation

Identification of Precursor Incorporation into the Ophiocarpine Skeleton

The foundational building blocks for the protoberberine alkaloid skeleton, to which this compound belongs, are derived from the amino acid L-tyrosine. This has been established through various studies, including isotopic labeling experiments.

Role of L-Tyrosine and Dopamine (B1211576) in Protoberberine Alkaloid Biosynthesis

L-tyrosine serves as a key precursor for the biosynthesis of benzylisoquinoline alkaloids, including the protoberberines. Studies have shown that L-tyrosine is incorporated into both the isoquinoline (B145761) and benzyl (B1604629) portions of the protoberberine skeleton. muni.czcdnsciencepub.com During this biosynthetic process, L-tyrosine gives rise to at least two different intermediates, one of which is dopamine. muni.cz Dopamine is specifically incorporated into the "upper" portion (the isoquinoline part) of the benzylisoquinoline and derived alkaloids. cdnsciencepub.com The condensation of dopamine with a derivative of 4-hydroxyphenylacetaldehyde, also derived from tyrosine, forms the tetrahydroisoquinoline ring system, a core structure in the biosynthesis of this alkaloid class. frontiersin.orgingentaconnect.com

Isotopic Labeling Studies in this compound Pathway Elucidation

Isotopic labeling studies have been instrumental in elucidating the specific steps and intermediates involved in the biosynthesis of this compound. Research involving the introduction of stereospecific labels, particularly through transannular cyclization, has provided insights into the formation of the this compound structure. muni.czcontrolledenvironments.orgmuni.czacs.org These studies have helped to track the fate of specific atoms from precursors like L-tyrosine and dopamine as they are incorporated into the this compound molecule, contributing to the understanding of the biosynthetic route.

Enzymatic Transformations and Reaction Mechanisms in this compound Formation

The formation of this compound from its precursors involves a series of enzymatic reactions that catalyze specific structural modifications. While the complete enzymatic pathway specifically leading to this compound is still an area of research, insights can be drawn from the established protoberberine pathway.

Stereospecificity of Key Enzymatic Steps

Stereospecificity is a critical aspect of alkaloid biosynthesis, ensuring the correct three-dimensional structure of the final product. Studies on this compound biosynthesis have demonstrated that the final hydroxylation step, which leads to the formation of (-)-ophiocarpine from (-)-tetrahydroberberine (also known as canadine), proceeds with retention of configuration. ingentaconnect.communi.czcontrolledenvironments.orgmuni.czacs.orgrsc.org This indicates a highly stereospecific removal of a pro-R-hydrogen atom during this enzymatic transformation. rsc.org

Proposed Intermediates and Bioconversion Pathways

The biosynthesis of protoberberine alkaloids, including this compound, proceeds through key intermediates such as (S)-reticuline and (S)-scoulerine. wikipedia.orgwikipedia.orgontosight.aioup.com (S)-Reticuline is a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. wikipedia.orgontosight.ai (S)-Scoulerine is derived directly from (S)-reticuline through the action of the berberine (B55584) bridge enzyme and serves as a common precursor for various protoberberine alkaloids. frontiersin.orgwikipedia.orgoup.com

Based on research, the biosynthesis of (-)-ophiocarpine involves the hydroxylation of (-)-tetrahydroberberine (canadine) as a late step in the pathway. rsc.org This suggests that tetrahydroberberine (B1206132) is a direct precursor to this compound. The conversion of (S)-reticuline to (S)-scoulerine and then through subsequent steps to tetrahydroprotoberberines like canadine (B1168894) forms the core pathway leading to the branch point for this compound synthesis.

Interactive Data Table: Key Intermediates in Protoberberine Biosynthesis

Compound NameDerived FromConverted To (Examples)
L-Tyrosine-Dopamine, 4-hydroxyphenylacetaldehyde
DopamineL-Tyrosine(S)-Norcoclaurine
(S)-Reticuline(S)-Norcoclaurine + derivative(S)-Scoulerine, Morphine, Codeine
(S)-Scoulerine(S)-ReticulineBerberine, Noscapine, (S)-Tetrahydropalmatine
(S)-Tetrahydroberberine (Canadine)(S)-Scoulerine pathwayBerberine, (-)-Ophiocarpine (?)

Note: The conversion of (S)-tetrahydroberberine to (-)-ophiocarpine is indicated as a late step based on hydroxylation studies rsc.org.

Molecular Genetics of this compound Biosynthetic Enzymes

While the molecular genetics of the broader benzylisoquinoline and protoberberine alkaloid pathways have been investigated, specific details regarding the genes encoding enzymes solely dedicated to the biosynthesis of this compound are less extensively documented in the provided search results. Enzymes involved in the earlier, common steps of the protoberberine pathway, such as norcoclaurine synthase, O-methyltransferases, N-methyltransferase, berberine bridge enzyme, and tetrahydroprotoberberine oxidase, have been studied and their cDNAs isolated and characterized in various plant species. frontiersin.orgpnas.org For instance, the berberine bridge enzyme catalyzes the formation of the berberine bridge from (S)-reticuline to form (S)-scoulerine. frontiersin.org (S)-Scoulerine 9-O-methyltransferase is another enzyme in this pathway. oup.compnas.org

The enzyme responsible for the final stereospecific hydroxylation of (-)-tetrahydroberberine to (-)-ophiocarpine would be of particular interest for understanding this compound biosynthesis at the genetic level, but specific genetic information for this enzyme was not detailed in the search results. Research in this area likely involves identifying and characterizing novel enzymes downstream of common protoberberine intermediates that are specific to the this compound branch of the pathway.

Regulation of this compound Accumulation in Plant Tissues

The accumulation of secondary metabolites, including alkaloids like this compound, in plant tissues is a complex process influenced by both endogenous developmental cues and environmental factors. researchgate.netnih.gov Plants employ different strategies to regulate alkaloid metabolism and accumulation. researchgate.net These strategies can involve monitoring gene expression, enzyme activities, and the concentration of precursors and the final alkaloid product under various conditions. researchgate.net

While specific regulatory mechanisms for this compound accumulation are not extensively detailed in the provided search results, general principles of alkaloid regulation in plants offer insights. The spatial and temporal regulation of secondary metabolite biosynthesis is often controlled by transcription factors. nih.gov For instance, in other plant species, transcription factors targeted by microRNAs have been shown to play a role in regulating the expression of genes involved in the biosynthesis of terpenoids, another class of plant secondary metabolites. nih.gov This suggests that similar transcriptional regulation mechanisms could be involved in controlling this compound biosynthesis enzymes.

Environmental factors, such as attacks by pathogens and herbivores, or simulations of their presence through physical or chemical stimulation, can trigger signal transduction pathways that lead to the accumulation of defense compounds, including alkaloids. researchgate.net This indicates that external stimuli can modulate the levels of this compound in plant tissues as part of a defense response.

The accumulation of secondary metabolites can also be related to compartmentalized biosynthesis within plant cells, which might help mitigate potential toxicity to the plant itself. nih.gov Although this was discussed in the context of ophiobolins, a different class of compounds, the principle of compartmentalization as a regulatory mechanism for accumulation could be relevant to this compound.

Research into engineered organisms for alkaloid production also highlights potential regulatory points, such as overcoming product inhibition of biosynthetic enzymes or promoting cofactor recovery. google.comgoogle.com These aspects, studied in heterologous systems, point to potential feedback loops and cofactor availability as factors that could inherently regulate alkaloid production and accumulation in plants.

Chemical Synthesis and Derivatization Strategies of Ophiocarpine

Total Synthesis Approaches to Ophiocarpine and its Enantiomers

Stereoselective and Asymmetric Synthesis Methodologies

Stereoselective and asymmetric synthesis are crucial for accessing the biologically relevant enantiomers of this compound. These methodologies aim to control the formation of new chiral centers during the synthesis. One approach involves the use of chiral auxiliaries or catalysts to induce asymmetry. For instance, asymmetric transition metal complexes have been employed in the synthesis of substituted berbine (B1217896) compounds, which are structurally related to this compound google.com. The configuration of chiral centers in these intermediates can be controlled, leading to specific stereoisomers google.com. Another strategy involves diastereoselective reactions, where existing stereocenters in a precursor influence the stereochemical outcome of a new bond formation. Studies have investigated diastereoselective alkylation reactions at the 1-position of phenylalanine-derived tetrahydroisoquinoline precursors as a route towards enantiomerically pure alkaloids like this compound ethz.ch. Early work also explored the introduction of stereospecific labels through transannular cyclization in the biosynthesis of this compound, providing insights that can inform synthetic strategies acs.org.

A stereoselective total synthesis of (±)-ophiocarpine, providing a simple route to 13-hydroxyberbines, was reported by Kametani et al. in 1977 google.commedkoo.commolaid.comgoogle.comcapes.gov.br. This work highlights the development of methods to control stereochemistry in the construction of the berbine core. Asymmetric synthesis of isoquinoline (B145761) alkaloids, including those related to the protoberberine class like this compound, has been reviewed, detailing various methodologies employed to achieve enantioselectivity google.com.

Convergent and Linear Synthetic Routes

While specific details on purely linear versus convergent total syntheses of this compound were not extensively detailed in the search results, the synthesis of protoberberine alkaloids, including a simplified synthesis of (±)-ophiocarpine, has been reported using approaches that involve the coupling of different molecular segments rsc.orgresearchgate.net. This suggests the application of convergent principles in constructing the this compound framework. The use of phthalide-isoquinoline intermediates in the synthesis of this compound exemplifies a strategy where two main components are brought together rsc.org.

Synthesis of Key Intermediates for this compound Scaffolds

The synthesis of key intermediates is fundamental to the total synthesis of this compound. These intermediates often represent significant portions of the final molecule and their efficient and stereocontrolled synthesis is critical. Examples of key intermediates include substituted tetrahydroisoquinolines and appropriately functionalized aromatic or heteroaromatic compounds that will form the different rings of the berbine system.

Research has described the synthesis of intermediates potentially useful for the asymmetric synthesis of tetrahydroisoquinoline alkaloids, including (13R,14R)-ophiocarpine mcmaster.ca. This involved the preparation of compounds like 2-ethoxycarbonyl-1-hydroxymethyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline and 2-acetyl-1,2,3,4-tetrahydro-6,7-methylenedioxyisoquinoline-1-carboxaldehyde mcmaster.ca. The synthesis of 3-benzyloxy-4-methoxy bromobenzene, a compound that could be used to introduce the second aromatic ring in the this compound synthesis via halogen-metal exchange, has also been reported mcmaster.ca.

Furthermore, intermediates like 8-methoxyberberinephenolbetaine have been shown to be key intermediates in the conversion of berberine (B55584) to (±)-ophiocarpine jst.go.jpclockss.org. The synthesis of this intermediate through photo-oxygenation of berberinium chloride highlights a method for accessing crucial building blocks clockss.org.

Rational Design and Laboratory Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs and derivatives of this compound are undertaken to explore structure-activity relationships and potentially develop compounds with improved properties. This involves modifying the basic this compound scaffold by introducing different substituents, altering the oxidation state, or modifying the ring system.

While specific examples of this compound analogs and their synthesis were not extensively detailed in the provided search results, the general strategies for synthesizing substituted berbine compounds and modifying isoquinoline alkaloids are relevant google.comgoogleapis.com. The synthesis of compounds structurally related to this compound, such as other protoberberine alkaloids like corydaline (B1669446) (PubChem CID: 101301) and palmatine (B190311) (PubChem CID: 19009), provides insights into the types of reactions and approaches that can be applied to the this compound scaffold bohrium.comwikipedia.orgwikipedia.orgcenmed.comdovepress.comnih.govuni.lu. The conversion of berberine (PubChem CID: 2353) to this compound itself can be considered a type of derivatization or structural transformation jst.go.jpclockss.org.

The study of the conformational structure of this compound and its derivatives, such as epithis compound and their N-quaternary salts, using techniques like NMR spectroscopy, can inform the rational design of analogs with specific conformational preferences researchgate.net. The synthesis of N-quaternary morphinan (B1239233) alkaloid salts, structurally related to berbines, also demonstrates methodologies for modifying the nitrogen atom in such ring systems google.com.

The development of divergent synthetic strategies, capable of yielding multiple natural products or analogs from a common intermediate, holds promise for the efficient generation of this compound derivatives for further study mdpi.com.

Pharmacological and Biological Activity Research of Ophiocarpine in Vitro & Cellular Mechanisms

Cholinesterase Inhibitory Activity of Ophiocarpine and Related Alkaloids

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.comnih.govnih.govnih.gov Isoquinoline (B145761) alkaloids, including this compound, have been investigated for their cholinesterase inhibitory potential. researchgate.netnih.govresearchgate.net

Inhibition of Acetylcholinesterase (AChE) by this compound

Studies have demonstrated that this compound can inhibit acetylcholinesterase activity in vitro. Research on isoquinoline alkaloids from Fumaria vaillantii indicated that this compound exhibited the highest AChE inhibition among the tested compounds. researchgate.net Another study investigating various isoquinoline alkaloids for their inhibitory potential against AChE and BChE also included (-)-ophiocarpine in its analysis. researchgate.net While specific IC50 values for this compound's AChE inhibition across various studies can vary depending on the enzyme source and assay conditions, its activity in inhibiting this enzyme has been noted in the context of screening various natural compounds. researchgate.netresearchgate.netscielo.org.co

Butyrylcholinesterase (BChE) Modulation by this compound

Butyrylcholinesterase also plays a role in acetylcholine hydrolysis and its activity can increase in certain neurodegenerative states. nih.govnih.govnih.gov The modulation of BChE by this compound has also been explored. While some studies on related isoquinoline alkaloids have reported BChE inhibitory activity, the specific effects and potency of this compound on BChE are often investigated alongside its effects on AChE. researchgate.net Research indicates that the inhibitory profiles of alkaloids can differ between AChE and BChE. nih.govmdpi.com

Molecular Docking and Computational Studies of Cholinesterase Interactions

Molecular docking and computational studies are employed to understand the potential binding interactions between this compound and cholinesterase enzymes at the molecular level. These studies aim to predict how this compound might fit into the active site or other binding sites of AChE and BChE, providing insights into its inhibitory mechanism. researchgate.netdntb.gov.uanih.govnih.govmdpi.com Such in silico approaches complement in vitro findings by visualizing potential binding poses and estimating binding affinities, helping to explain observed inhibitory activities. researchgate.netnih.gov For instance, molecular docking studies on other cholinesterase inhibitors have revealed the importance of specific interactions with amino acid residues within the enzyme's binding pocket. researchgate.netnih.govnih.gov

Investigational Anti-Aggregative Properties of this compound

Protein aggregation is a hallmark of several neurodegenerative diseases, including Parkinson's disease (characterized by α-synuclein aggregates) and Huntington's disease (characterized by huntingtin aggregates). frontiersin.orgnih.govcriver.comnih.gov Research is exploring compounds that can inhibit or modulate this aggregation process as potential therapeutic agents. frontiersin.orgnih.govnih.govnc3rs.org.ukcam.ac.uk

Inhibition of α-Synuclein Aggregation in Cellular Models

Alpha-synuclein (B15492655) aggregation is a key feature of synucleinopathies like Parkinson's disease. frontiersin.orgcriver.comnih.gov Studies using cellular models are crucial for understanding the effects of potential therapeutic compounds on this process within a biological context. criver.comnc3rs.org.uknih.gov While the provided search results discuss the inhibition of alpha-synuclein aggregation by various compounds in cellular models, specific research detailing this compound's direct effects on alpha-synuclein aggregation in these systems was not prominently found. However, the broader context of natural products and alkaloids being investigated for anti-aggregative properties suggests this is an area of potential research interest for compounds like this compound. nih.govfrontiersin.org Cellular models, such as those using dopaminergic cell lines or induced pluripotent stem cells, are utilized to quantify alpha-synuclein aggregation and assess the efficacy of inhibitory compounds. criver.comnih.gov

Cellular Mechanisms of this compound in Antimicrobial and Antiviral Investigations

Studies have indicated that isoquinoline alkaloids, including this compound, possess antimicrobial and antiviral properties. Plants produce secondary metabolites like alkaloids as a defense mechanism against pathogens gazi.edu.tr. This compound, specifically, has been tested against viruses such as Herpes simplex virus (HSV) and Parainfluenza-3 virus (PI-3). Among several isoquinoline alkaloids tested, (+)-ophiocarpine was considered a potential alternative for the treatment of PI-3 gazi.edu.tr. The mechanisms behind the antiviral effects of natural products can involve inhibiting different stages of viral replication, such as virus adsorption gazi.edu.tr. While the precise cellular mechanisms of this compound's antimicrobial and antiviral action are still under investigation, the broader class of isoquinoline alkaloids has shown diverse mechanisms, including interactions with nucleic acids muni.cz.

Exploration of Other Investigational Biological Activities in In Vitro Models

Beyond antimicrobial and antiviral effects, this compound and related isoquinoline alkaloids have been explored for other biological activities in cellular systems.

Cellular Anti-inflammatory Mechanisms

Isoquinoline alkaloids have demonstrated anti-inflammatory properties nih.govnih.gov. While specific cellular anti-inflammatory mechanisms of this compound are not extensively detailed in the provided results, related isoquinoline alkaloids like palmatine (B190311) have shown protective effects in models of inflammation by inhibiting signaling pathways such as Wnt/β-catenin and Hedgehog pathways in chondrocytes nih.gov. The anti-inflammatory effects of plant extracts containing isoquinoline alkaloids have also been linked to the suppression of pro-inflammatory cytokines like TNF-α in activated monocytic cells researchgate.net.

Anticancer Activity in Select Cell Lines: Mechanistic Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

This compound is an isoquinoline alkaloid found in plants like Corydalis solida. nih.govmdpi.com. Isoquinoline alkaloids, in general, have attracted significant attention for their antitumor activities nih.gov. Research on various isoquinoline alkaloids has revealed several mechanisms of action against cancer cells, including the induction of apoptosis and cell cycle arrest scribd.comvdoc.pubresearchgate.net. For example, coptisine, a related isoquinoline alkaloid, has shown cytotoxic activities against HCT-116 cells by activating the caspase family, inducing G1-phase cell cycle arrest, and increasing apoptosis nih.govsci-hub.se. Palmatine, another protoberberine alkaloid, has been shown to induce apoptosis in breast cancer cells nih.govsci-hub.se. These findings suggest that this compound, as a member of this class, may exert anticancer effects through similar cellular mechanisms, although specific studies on this compound's detailed mechanisms in cancer cell lines are less prominent in the provided information compared to other isoquinoline alkaloids.

Neuroprotective Mechanisms in Cellular Systems

This compound has been mentioned in the context of neuroprotective research, particularly concerning acetylcholinesterase (AChE) inhibition researchgate.nettandfonline.com. Inhibition of AChE is a strategy for managing neurodegenerative conditions like Alzheimer's disease researchgate.nettandfonline.com. Extracts containing this compound, such as those from Fumaria vaillantii, have exhibited significant AChE inhibitory activity in vitro tandfonline.com. This activity, potentially due to the synergistic interaction of alkaloids like this compound, β-allocryptopine, berberine (B55584), and protopine, suggests a cellular mechanism involving the modulation of cholinergic neurotransmission tandfonline.com. While direct cellular mechanisms beyond enzyme inhibition are not explicitly detailed for this compound, the broader neuroprotective effects of some natural compounds in cellular systems involve targeting processes like cytokine production and inhibiting apoptosis pathways researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity dokumen.pub. While comprehensive SAR studies specifically focused on this compound are not extensively detailed in the provided search results, the activity of this compound is often discussed in the context of the broader class of isoquinoline alkaloids nih.govchemistry-chemists.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. This approach can help predict the activity of new compounds and design molecules with improved properties. QSAR models have been applied in the study of various bioactive compounds, including alkaloids, to assess their potential activities and toxicity profiles. dp.techdokumen.pub While the search results mention QSAR modeling in the context of evaluating the mutagenic capacity of isoquinoline alkaloids, including this compound, through platforms like VEGA QSAR iiim.res.indp.tech, specific detailed QSAR models focused solely on this compound's various reported biological activities were not extensively detailed in the provided snippets. However, the application of QSAR in evaluating toxicity suggests its potential use in understanding the structural features of this compound that contribute to its biological profile.

Elucidation of Molecular Targets and Intracellular Signaling Pathways Modulated by this compound

The precise molecular targets and intracellular signaling pathways modulated specifically by this compound are not extensively detailed in the provided search results. However, research on related isoquinoline alkaloids and the general mechanisms of action of similar compounds can provide insights into potential areas of investigation for this compound.

Isoquinoline alkaloids, as a class, have been shown to interact with various biomacromolecules, including nucleic acids, often through intercalation or minor groove binding. muni.cz They have also been reported to inhibit DNA and protein biosynthesis, affect membrane permeability, and uncouple oxidative phosphorylation. muni.cz

Studies on other natural compounds have highlighted the modulation of key signaling pathways in their biological activities. For instance, hyperoside, a flavonoid, has been shown to modulate cell proliferation by inhibiting EGFR-mediated signaling pathways and interfering with pathways associated with cell survival, such as MAPK and NF-κB. frontiersin.org It also promotes apoptosis by activating mitochondria-related and death receptor-related signaling pathways and can enhance the phosphorylation levels of p38 MAPK and c-Jun N-terminal kinase. frontiersin.org Another compound, thymoquinone, has been reported to modulate inflammatory mediators and regulate signaling pathways, including the PI3K/Akt pathway, which controls cell proliferation and survival. plos.org

Given that this compound is an isoquinoline alkaloid with reported antimicrobial, antiviral, and potential cholinesterase inhibitory activities, its mechanisms of action likely involve interactions with specific cellular components and modulation of intracellular signaling cascades relevant to these processes. Further research is needed to specifically elucidate the molecular targets and signaling pathways through which this compound exerts its observed biological effects.

Data Tables

Based on the provided search results, detailed quantitative data specifically for this compound's activity in the context of QSAR or molecular target modulation was limited. However, the antiviral activity against PI-3 virus was mentioned with concentration ranges for this compound and other alkaloids.

CompoundAntiviral Activity (PI-3 virus, CPE inhibitory concentration range, µg/ml)
Protopine1-32 tandfonline.com
Fumarophycine2-32 tandfonline.com
Chelidimerine4-32 tandfonline.com
This compound4-32 tandfonline.com
(+)-Bulbocapnine4-32 tandfonline.com

Note: CPE refers to cytopathogenic effect.

Advanced Analytical Methodologies in Ophiocarpine Research

High-Resolution Spectroscopic Techniques for Ophiocarpine Structural Elucidation

Spectroscopic methods play a pivotal role in determining the chemical structure of this compound. High-resolution techniques provide detailed information about the atomic connectivity and spatial arrangement within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including complex alkaloids like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are extensively used. 1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the number and types of hydrogen and carbon atoms and their chemical environments mpg.deontosight.ai.

Advanced 2D NMR techniques offer crucial insights into the connectivity and spatial relationships between atoms. Experiments like Correlation Spectroscopy (COSY) reveal coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between protons and carbons, including those separated by multiple bonds mpg.decenmed.com. These correlations are vital for piecing together the molecular skeleton. Studies on isoquinoline (B145761) alkaloids, including this compound and its stereoisomer epi-ophiocarpine, have utilized extensive 1D and 2D NMR experiments, such as COSY, HSQC, HSQC-TOCSY, and HMBC, for structural establishment wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orguni.lu. The relative stereochemistry of such compounds can be determined using 2D experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), which indicate spatial proximity between nuclei mpg.dewikipedia.orgwikipedia.org. For instance, NMR studies have been specifically applied to establish the conformational structure of this compound and epi-ophiocarpine wikipedia.orguni.lu. While solid-state NMR is a powerful technique for analyzing solid samples, its specific application to this compound was not prominently featured in the search results, which primarily highlighted solution-state NMR for structural determination.

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound. This is crucial for confirming the molecular formula of the isolated compound uni.luuni.lunih.gov. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HR MALDI-MS) have been employed in the structural elucidation of alkaloids wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide characteristic fragmentation patterns that serve as a fingerprint for the molecule and help in confirming its structure by breaking it down into smaller, identifiable ions wikipedia.orgsigmaaldrich.comnih.govchem960.comdrugbank.comuni.lu. LC coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (LC/FTICR-MS) has been used in alkaloid analysis to obtain accurate mass data within narrow tolerances, aiding in structural confirmation wikipedia.org. HRMS is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions uni.lu.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Chromatographic-Mass Spectrometric Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combining chromatographic separation with mass spectrometric detection are essential for analyzing this compound within complex mixtures, such as plant extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a widely adopted technique for the metabolomic profiling of plant extracts that may contain this compound and related alkaloids sigmaaldrich.comnih.govchem960.comdrugbank.comnih.govuni.luctdbase.orgnih.govgoogle.comuni.lu. This technique separates the various components of the extract based on their physicochemical properties before they are introduced into the mass spectrometer. LC-MS/MS offers high sensitivity and selectivity, enabling the identification and quantification of this compound and other metabolites within the complex matrix wikipedia.orgsigmaaldrich.comchem960.comdrugbank.comnih.gov.

LC-MS/MS is effective in separating and detecting isobaric and isomeric compounds, which is critical in the analysis of natural product extracts containing structurally similar alkaloids uni.lu. It also helps in reducing matrix effects that can suppress ionization and affect quantification uni.lu. Both targeted and untargeted metabolomic approaches using LC-MS/MS are applied to comprehensively analyze the chemical composition of this compound-producing plants and related species nih.govuni.lu.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds scitoys.comcsic.es. While this compound itself is not a volatile compound amenable to direct GC-MS analysis without derivatization, this technique is relevant in the study of plants that also contain this compound, such as Corydalis species wikipedia.orgwikipedia.orgfishersci.ca. GC-MS is employed to analyze the volatile organic compounds (VOCs) present in these plants, contributing to a more complete understanding of their chemical profiles wikipedia.orgwikipedia.orgfishersci.canih.govnih.govnih.gov.

Studies on Corydalis species have utilized GC-MS to identify various constituents, including some alkaloids after derivatization wikipedia.orgwikipedia.orgfishersci.ca. Headspace GC-MS is a specific application used to analyze the volatile components emitted by the flowers or other parts of plants csic.eswikipedia.orgnih.gov. Analyzing the volatile profile of this compound-containing or related species using GC-MS can provide chemotaxonomic information and reveal the presence of other bioactive compounds.

Future Directions and Emerging Research Avenues for Ophiocarpine

Untapped Biological Activities and Novel Mechanistic Discoveries

Future research on Ophiocarpine is poised to delve deeper into its biological activities beyond the currently reported antimicrobial, antifungal, and antiviral properties. ontosight.ai Exploring untapped areas could reveal novel therapeutic potentials. This includes investigating its effects on other biological targets and pathways. For instance, some isoquinoline (B145761) alkaloids have shown activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential in addressing neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net Further studies are needed to determine if this compound shares this activity and to elucidate the underlying mechanisms. Additionally, research could focus on identifying specific molecular targets that this compound interacts with, providing a clearer understanding of how it exerts its biological effects. This could involve in vitro and in vivo studies, as well as advanced techniques like target identification assays.

Advancements in Stereocontrolled Chemical Synthesis of this compound and its Analogs

Advancements in the stereocontrolled chemical synthesis of this compound and its analogs represent a significant future direction. Stereocontrolled synthesis is crucial for producing specific enantiomers, which can have different biological activities and potency. google.com While some synthetic routes to this compound have been reported, including stereoselective total syntheses, there is a continuous need for more efficient and selective methods. googleapis.com Future research may focus on developing novel catalytic asymmetric reactions, exploring new protecting group strategies, and optimizing reaction conditions to improve yields and stereoselectivity. researchgate.net The synthesis of this compound analogs with structural modifications could also lead to compounds with enhanced potency, altered target specificity, or improved pharmacokinetic properties. nih.gov This involves rational design based on structure-activity relationship (SAR) studies and the application of modern synthetic methodologies.

Application of Synthetic Biology for Sustainable this compound Production

The application of synthetic biology offers a promising avenue for the sustainable production of this compound. Traditional methods of obtaining natural products often rely on extraction from plants, which can be limited by factors such as plant availability, growth rate, and environmental conditions. frontiersin.org Synthetic biology approaches can involve engineering microorganisms, such as yeast or bacteria, to produce this compound through heterologous expression of its biosynthetic pathway genes. frontiersin.orgeuropa.eudrugtargetreview.com This requires elucidating the complete biosynthetic pathway of this compound, identifying the enzymes involved, and transferring these genes into a suitable host organism. europa.eu Future research will focus on optimizing these engineered biological systems to achieve high yields and cost-effective production of this compound, providing a sustainable alternative to plant extraction. frontiersin.orgnih.govcas.org Challenges include optimizing metabolic flux, minimizing toxicity of the product to the host organism, and ensuring the correct folding and activity of the introduced enzymes. frontiersin.org

Chemoinformatic and Computational Drug Discovery Initiatives

Chemoinformatic and computational drug discovery initiatives are expected to play a crucial role in future this compound research. scielo.org.mxnih.govnih.gov These approaches involve using computational tools and databases to analyze the chemical space of this compound and its related compounds, predict potential biological activities, and identify novel scaffolds for drug development. scielo.org.mxnih.gov Techniques such as virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be employed to identify potential targets and design new this compound derivatives with improved properties. researchgate.netscielo.org.mxnih.gov Chemoinformatics can also aid in the analysis of large datasets generated from high-throughput screening and the prioritization of compounds for experimental testing. nih.gov Future directions include the development of more sophisticated algorithms and machine learning models for predicting bioactivity and toxicity, as well as the creation of specialized databases for isoquinoline alkaloids like this compound. nih.gov

This compound's Role in Plant Chemical Ecology and Defense Mechanisms

Investigating this compound's role in plant chemical ecology and defense mechanisms is another important area for future research. This compound is a plant-derived alkaloid, and its presence in certain plant species suggests it may play a role in their interactions with the environment. ontosight.ai This could include deterring herbivores or pathogens. max-planck-innovation.comtaylorfrancis.com Future studies could explore the distribution of this compound in different plant tissues and developmental stages, and how its production is influenced by environmental factors or herbivore attack. taylorfrancis.com Research could also focus on identifying the specific ecological interactions mediated by this compound, such as its effects on insect feeding behavior or microbial growth. max-planck-innovation.comfrontiersin.org Understanding the ecological function of this compound can provide insights into the evolution of plant defense mechanisms and potentially lead to novel strategies for pest management. max-planck-innovation.comfrontiersin.org

Multi-Omics Approaches in this compound Biosynthesis and Metabolism Research

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, hold significant potential for unraveling the complexities of this compound biosynthesis and metabolism. semanticscholar.orgmdpi.comfrontiersin.org By analyzing these different layers of biological information, researchers can gain a comprehensive understanding of the genes, enzymes, and metabolic pathways involved in this compound production in plants. nih.gov Future research will likely utilize multi-omics to identify the genes encoding the enzymes responsible for each step of the biosynthetic pathway, study their regulation, and understand how environmental factors or developmental cues influence this compound levels. frontiersin.orgnih.gov This can involve techniques such as RNA sequencing to study gene expression, mass spectrometry-based proteomics to identify and quantify enzymes, and metabolomics to profile intermediate and final products. mdpi.comnih.gov Integrated analysis of these datasets can reveal potential bottlenecks in the pathway and inform strategies for metabolic engineering to enhance this compound production in plants or engineered microorganisms. mdpi.comfrontiersin.org

Q & A

Q. How should researchers validate this compound’s purity in multi-institutional studies?

  • Methodological Answer : Standardize protocols using ISO/IEC 17025 guidelines. Share raw spectral data (NMR, MS) via repositories (e.g., Zenodo) and conduct round-robin tests across labs to ensure inter-lab reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.